molecular formula C20H21N3OS B2620295 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797899-39-8

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2620295
CAS RN: 1797899-39-8
M. Wt: 351.47
InChI Key: RSWGMPWIUWMLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as MPBTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. MPBTC is a synthetic compound that has been developed through a complex chemical synthesis process.

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is the κ-opioid receptor (KOR). This receptor is a type of opioid receptor that binds to opioid-like compounds in the brain . The KOR plays a crucial role in pain perception, stress response, and mood regulation .

Mode of Action

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds. This action can result in changes in the perception of pain and mood .

Biochemical Pathways

It is known that the compound’s interaction with the kor can influence various downstream effects, including the modulation of dopamine release, which is a key neurotransmitter involved in reward and motivation .

Pharmacokinetics

The compound’s pyrrolidine ring structure is known to contribute to its pharmacokinetic properties, including its ability to cross the blood-brain barrier and reach its target receptors in the brain .

Result of Action

The molecular and cellular effects of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide’s action include the blockade of KOR activation and the subsequent modulation of downstream signaling pathways. This can result in changes in pain perception and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to its target receptors. Additionally, individual factors such as genetic variations in the KOR or in drug-metabolizing enzymes could potentially influence the compound’s efficacy .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide in lab experiments is its specificity. This compound has been found to bind to specific proteins or enzymes in the body, which can allow researchers to study their function in a more targeted manner. Additionally, this compound has been found to have low toxicity, which can make it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the main limitations of using this compound in lab experiments is its cost. This compound is a synthetic compound that can be expensive to produce, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide. One potential direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body. Furthermore, there is a need to develop more cost-effective synthesis methods for this compound, which can help to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves a multi-step chemical reaction process. The first step involves the preparation of 2-methylbenzo[d]thiazole-6-carboxylic acid, which is then converted into an acid chloride. The acid chloride is then reacted with 1-phenylpyrrolidine-2-methanamine to form the desired product, this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool for the detection of certain diseases. Additionally, this compound has been studied for its potential use as a research tool to study the function of certain proteins and enzymes in the body.

properties

IUPAC Name

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-22-18-10-9-15(12-19(18)25-14)20(24)21-13-17-8-5-11-23(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGMPWIUWMLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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